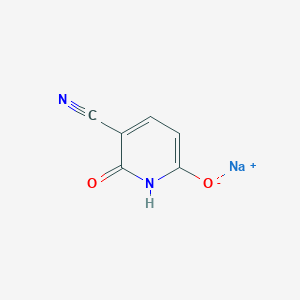
3-Cyano-6-hydroxypyridon-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-6-hydroxypyridone Sodium Salt is a chemical compound with the molecular formula C6H4N2NaO2. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyano group and a hydroxypyridone moiety, making it a valuable intermediate in various chemical reactions and processes.
Wissenschaftliche Forschungsanwendungen
3-Cyano-6-hydroxypyridone Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that cyanopyridines, a class of compounds to which 3-cyano-6-hydroxypyridone sodium salt belongs, have been found to possess various pharmacological activities .
Mode of Action
Cyanopyridines have been reported to interact with various biological targets, leading to a wide range of biological applications .
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt typically involves the reaction of cyanoacetamide with 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(phenylmethyl)- in the presence of sodium methoxide in methanol. The reaction is carried out at a temperature range of 45-50°C for about 6 hours. After the reaction is complete, the mixture is cooled, filtered, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using large reaction flasks and controlled temperature conditions. The reaction mixture is stirred continuously, and the product is isolated by filtration and washing with methanol and water. The yield of the product is typically around 88.5%, with a high purity of 99.6% as determined by High-Performance Liquid Chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-6-hydroxypyridone Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-cyano-6-oxopyridone derivatives.
Reduction: Formation of 3-amino-6-hydroxypyridone derivatives.
Substitution: Formation of various substituted pyridone derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyano-2,6-dihydroxypyridine
- 3-Cyano-4-hydroxypyridine
- 3-Cyano-5-hydroxypyridine
Uniqueness
3-Cyano-6-hydroxypyridone Sodium Salt is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it has shown higher potency in certain biological assays and greater stability under various reaction conditions .
Eigenschaften
CAS-Nummer |
91467-46-8 |
|---|---|
Molekularformel |
C6H4N2NaO2 |
Molekulargewicht |
159.10 g/mol |
IUPAC-Name |
sodium;5-cyano-6-oxo-1H-pyridin-2-olate |
InChI |
InChI=1S/C6H4N2O2.Na/c7-3-4-1-2-5(9)8-6(4)10;/h1-2H,(H2,8,9,10); |
InChI-Schlüssel |
OGCUILIKTBJKRD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=C1)[O-])C#N.[Na+] |
Kanonische SMILES |
C1=CC(=O)NC(=C1C#N)O.[Na] |
Synonyme |
1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile Sodium; 2,6-Dihydroxynicotinonitrile Sodium; 3-Cyano-2,6-dihydroxypyridine Sodium; 3-Cyano-6-hydroxy-2(1H)-pyridinone Sodium; 3-Cyano-6-hydroxypyridone Sodium; NSC 329880 Sodium; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)
![Ethanone, 1-(5-hydroxy-6-methylbicyclo[4.1.0]hept-3-yl)-, [1R-(1alpha,3beta,5beta,6alpha)]-](/img/new.no-structure.jpg)


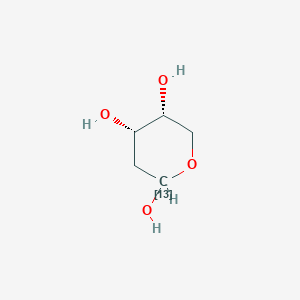
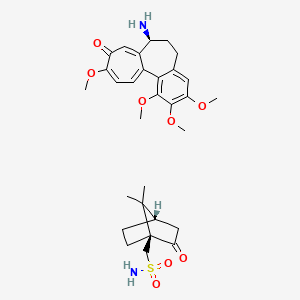
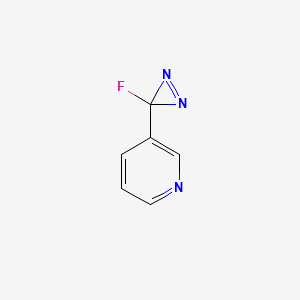

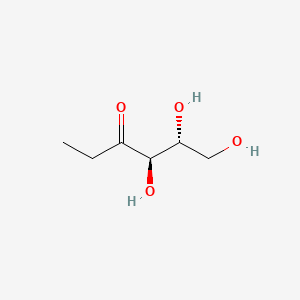
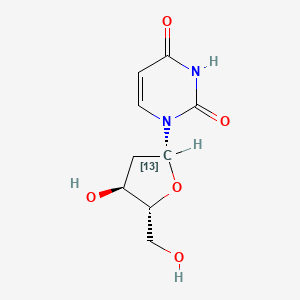


![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)
